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molecular formula C12H9NO B1625695 4-Phenylpyridine-2-carboxaldehyde CAS No. 55218-76-3

4-Phenylpyridine-2-carboxaldehyde

Cat. No. B1625695
M. Wt: 183.21 g/mol
InChI Key: AAUMFILRCKHZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242970B2

Procedure details

A cooled (−78° C.) solution of commercially available 2-bromo-4-phenylpyridine (500 mg; 2.13 mmol) in anh. THF (9 ml) was treated dropwise with a solution of 1.6 M n-BuLi in hexanes (1.33 ml; 2.13 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 1 h. Commercially available piperidine-1-carbaldehyde (483 mg; 4.27 mmol) was added dropwise to the cooled (−78° C.) reaction mixture, and stirring was continued at −78° C. for 15 min., and then at 0° C. for 1 h. Aq. sat. NH4Cl (25 ml) and AcOEt (50 ml) were added, and the separated organic layer was further washed with brine (20 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (toluene/AcOEt=7/3) afforded 4-phenylpicolinaldehyde as a yellow solid. LC-MS (conditions A): tR=0.43 min.; [M+H]+: 184.48 g/mol.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
483 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:4][N:3]=1.[Li]CCCC.N1([CH:25]=[O:26])CCCCC1.[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[C:8]1([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([CH:25]=[O:26])[CH:7]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NC=CC(=C1)C1=CC=CC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
1.33 mL
Type
reactant
Smiles
Step Three
Name
Quantity
483 mg
Type
reactant
Smiles
N1(CCCCC1)C=O
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was further stirred at −78° C., under nitrogen, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
(−78° C.) reaction mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 15 min.
Duration
15 min
WAIT
Type
WAIT
Details
at 0° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
the separated organic layer was further washed with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC (toluene/AcOEt=7/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=NC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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